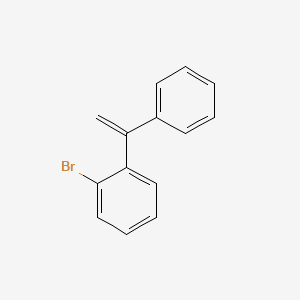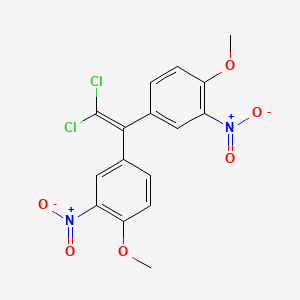![molecular formula C24H25F2N3O4 B14152713 1-{2'-[4-(difluoromethoxy)phenyl]-7'-methoxy-1',10b'-dihydro-1H-spiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-1-yl}ethanone CAS No. 890096-00-1](/img/structure/B14152713.png)
1-{2'-[4-(difluoromethoxy)phenyl]-7'-methoxy-1',10b'-dihydro-1H-spiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-1-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2’-[4-(difluoromethoxy)phenyl]-7’-methoxy-1’,10b’-dihydro-1H-spiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazin]-1-yl}ethanone is a complex organic compound with a unique spiro structure This compound is characterized by the presence of a difluoromethoxyphenyl group and a methoxy group, which contribute to its distinct chemical properties
Preparation Methods
The synthesis of 1-{2’-[4-(difluoromethoxy)phenyl]-7’-methoxy-1’,10b’-dihydro-1H-spiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazin]-1-yl}ethanone involves multiple stepsCommon reagents used in the synthesis include acetyl chloride, benzoxyl chloride, and benzyl chloride, often in solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under nitrogen atmosphere . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-{2’-[4-(difluoromethoxy)phenyl]-7’-methoxy-1’,10b’-dihydro-1H-spiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazin]-1-yl}ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where reagents like sodium methoxide (NaOCH₃) are used. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{2’-[4-(difluoromethoxy)phenyl]-7’-methoxy-1’,10b’-dihydro-1H-spiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazin]-1-yl}ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Mechanism of Action
The mechanism of action of 1-{2’-[4-(difluoromethoxy)phenyl]-7’-methoxy-1’,10b’-dihydro-1H-spiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazin]-1-yl}ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-{2’-[4-(difluoromethoxy)phenyl]-7’-methoxy-1’,10b’-dihydro-1H-spiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazin]-1-yl}ethanone can be compared with other similar compounds, such as:
- 1-[4-(difluoromethoxy)phenyl]-3-(4-methylphenyl)-5H,6H,7H,8H,9H-pyrazolo[1,2-a][1,2]diazepin-4-ium bromide
- Pyrazolo[1,5-a]pyrimidines-based fluorophores These compounds share structural similarities but differ in their specific functional groups and applications. The unique spiro structure and the presence of both difluoromethoxy and methoxy groups make 1-{2’-[4-(difluoromethoxy)phenyl]-7’-methoxy-1’,10b’-dihydro-1H-spiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazin]-1-yl}ethanone distinct in its chemical behavior and potential uses.
Properties
CAS No. |
890096-00-1 |
|---|---|
Molecular Formula |
C24H25F2N3O4 |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
1-[2-[4-(difluoromethoxy)phenyl]-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone |
InChI |
InChI=1S/C24H25F2N3O4/c1-15(30)28-12-10-24(11-13-28)29-20(18-4-3-5-21(31-2)22(18)33-24)14-19(27-29)16-6-8-17(9-7-16)32-23(25)26/h3-9,20,23H,10-14H2,1-2H3 |
InChI Key |
HMJGULWPUJNGNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OC(F)F)C5=C(O2)C(=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14152639.png)
![9,10-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}anthracene](/img/structure/B14152647.png)


![4-({[(2E)-2-[(3-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid](/img/structure/B14152667.png)


![1H-1,2,4-Triazole, 1-[(4-chlorophenyl)methyl]-](/img/structure/B14152680.png)
![2-(6-methylpyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14152684.png)
![1-[2-(Tert-butoxycarbonylamino)-6-methoxyphenyl]-2-butanone](/img/structure/B14152692.png)

![6-isopropoxy-5-methyl-3-(1-oxo-1-phenylpropan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14152711.png)
![2-[5-[[4-(4-Chloro-2-thiazolyl)-1-piperazinyl]sulfonyl]-2-methylphenyl]acetic acid](/img/structure/B14152716.png)

